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An Application Note on the Development and Validation of a Stability-Indicating HPLC Method

for the Analysis of Hydroxyzine Hydrochloride

Abstract
This document details a precise, accurate, and robust stability-indicating High-Performance

Liquid Chromatography (HPLC) method for the quantitative analysis of Hydroxyzine
Hydrochloride in pharmaceutical formulations. The method was developed and validated in

accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Chromatographic separation was achieved on a C18 column with a mobile phase of

acetonitrile, methanol, and a buffer, delivering a sharp peak with minimal tailing. The method

demonstrated excellent linearity, accuracy, and precision over the specified concentration

range. Forced degradation studies confirmed the method's stability-indicating capability,

effectively separating the active pharmaceutical ingredient (API) from its degradation products.

[1][4] This validated method is suitable for routine quality control and stability analysis of

Hydroxyzine Hydrochloride.

Introduction
Hydroxyzine Hydrochloride is a first-generation antihistamine of the piperazine class, widely

used for its anxiolytic and sedative properties, and to treat itching caused by allergies.[5][6]

Ensuring the quality, efficacy, and safety of pharmaceutical products requires reliable analytical

methods for quantifying the API. High-Performance Liquid Chromatography (HPLC) is a

primary technique for this purpose due to its high resolution, sensitivity, and accuracy. The
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development and validation of an analytical method according to ICH guidelines are mandatory

to ensure that the method is fit for its intended purpose.[2][3][7][8] This application note

provides a comprehensive protocol for a validated stability-indicating HPLC method for

Hydroxyzine Hydrochloride.

Instrumentation and Materials
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column

oven, and UV-Vis detector (e.g., Thermo Scientific Dionex UltiMate 3000).[9]

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][10]

Software: Chromatography data acquisition and processing software.

Reagents:

Hydroxyzine Hydrochloride Reference Standard (USP grade)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium Dihydrogen Phosphate (AR grade)

Orthophosphoric Acid (AR grade)

Water (HPLC grade)

Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies)

Chromatographic Conditions
The optimized chromatographic conditions for the analysis are summarized in the table below.
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Parameter Condition

Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)

Mobile Phase

Acetonitrile : Methanol : 0.05M Potassium

Dihydrogen Phosphate Buffer (pH adjusted to

3.0 with H₃PO₄) (50:20:30, v/v/v)[1]

Flow Rate 1.0 mL/min[1]

Column Temperature 30°C[4]

Detection Wavelength 232 nm[6][9][10]

Injection Volume 20 µL

Run Time 10 minutes

Experimental Protocols
Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Hydroxyzine
Hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to

volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to achieve concentrations for the linearity study (e.g.,

20, 40, 60, 80, 100, 120 µg/mL).

Sample Preparation (from Tablets):

Weigh and finely powder 20 tablets.[5]

Accurately weigh a portion of the powder equivalent to 100 mg of Hydroxyzine
Hydrochloride and transfer it to a 100 mL volumetric flask.[5]

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete

dissolution.
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Dilute to volume with the mobile phase and mix well.

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Dilute the filtrate with the mobile phase to a final target concentration of 100 µg/mL.

Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines for the following

parameters.[8]

Start Validation

System Suitability

Initial Check

Specificity
(Forced Degradation)

Linearity & Range
Accuracy

(% Recovery)
LOD & LOQ

Precision
(Repeatability & Intermediate)

Robustness

Method Validated

All Criteria Met

Click to download full resolution via product page

Caption: Logical flow of experiments for HPLC method validation.

4.2.1. System Suitability

Protocol: Inject the 100 µg/mL standard solution six times.

Acceptance Criteria: The relative standard deviation (%RSD) for peak area should be ≤

2.0%, the USP tailing factor should be ≤ 2.0, and the theoretical plates should be > 2000.[4]
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4.2.2. Specificity (Forced Degradation)

Protocol: Subject the drug sample solution (100 µg/mL) to stress conditions to assess the

method's ability to separate Hydroxyzine from potential degradation products.[1]

Acid Hydrolysis: 5 mL sample + 5 mL 0.1N HCl, heat at 60°C for 4 hours. Neutralize.

Base Hydrolysis: 5 mL sample + 5 mL 0.1N NaOH, heat at 60°C for 4 hours. Neutralize.

Oxidative Degradation: 5 mL sample + 5 mL 3% H₂O₂, store at room temperature for 24

hours.

Thermal Degradation: Keep the drug powder in an oven at 105°C for 48 hours, then

prepare the sample.

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

Acceptance Criteria: The method must demonstrate baseline resolution between the

Hydroxyzine peak and any degradant peaks.

4.2.3. Linearity

Protocol: Analyze the prepared working standard solutions in triplicate over the concentration

range of 20-120 µg/mL (corresponding to 20-120% of the target assay concentration).

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs.

concentration) should be ≥ 0.999.[1][4]

4.2.4. Accuracy (% Recovery)

Protocol: Perform recovery studies by spiking a pre-analyzed sample with the API at three

different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Analyze each level in triplicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[1]

4.2.5. Precision
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Protocol:

Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at

100% of the target concentration on the same day, under the same conditions.[2]

Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a

different analyst or on a different instrument.

Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.[3]

4.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the

slope of the calibration curve.

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S

= slope of the calibration curve).

Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

4.2.7. Robustness

Protocol: Intentionally make small variations in the method parameters and evaluate the

effect on the results.

Flow Rate (± 0.1 mL/min)

Column Temperature (± 2°C)

Mobile Phase Composition (± 2% organic phase)

Detection Wavelength (± 2 nm)[10]

Acceptance Criteria: The system suitability parameters should remain within the acceptance

criteria, and the %RSD of the results should be ≤ 2.0%.
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Results and Data Presentation
The results from the validation experiments are summarized in the following tables.

Literature Review &
Method Scouting

Select Initial Parameters
(Column, Mobile Phase, etc.)

Method Optimization

Vary parameters
(pH, flow, etc.)

System Suitability Check

Check Tailing, ResolutionCriteria Not Met

Finalized Method

Criteria Met

Perform Method Validation
(ICH Guidelines)
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Caption: General workflow for HPLC analytical method development.

Table 1: System Suitability Results
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Parameter Acceptance Criteria Result

%RSD of Peak Area ≤ 2.0% 0.45%

USP Tailing Factor ≤ 2.0 1.15

| Theoretical Plates | > 2000 | 6850 |

Table 2: Linearity Results

Concentration (µg/mL) Mean Peak Area (n=3)

20 245890

40 491560

60 738110

80 984550

100 1230150

120 1475980

| Correlation Coeff. (r²) | ≥ 0.999 | 0.9998 |

Table 3: Accuracy (% Recovery) Results

Spike Level
Amount Added
(µg/mL)

Amount Found
(µg/mL)

% Recovery %RSD (n=3)

80% 80.0 79.68 99.60% 0.52%

100% 100.0 100.50 100.50% 0.35%

120% 120.0 119.28 99.40% 0.41%

| Mean Recovery | | | 99.83% | |

Table 4: Precision Results
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Precision Type
Assay Result (% Label
Claim, n=6)

%RSD

Repeatability
99.8, 100.2, 99.5, 100.5,
99.9, 100.1

0.38%

| Intermediate | 100.4, 99.6, 100.8, 99.3, 100.2, 100.5 | 0.55% |

Table 5: LOD and LOQ Results

Parameter Result (µg/mL)

Limit of Detection (LOD) 0.05 µg/mL

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

Table 6: Robustness Results

Parameter
Changed

Variation
%RSD of Assay
Results

Tailing Factor

Flow Rate 0.9 mL/min 0.65% 1.18

1.1 mL/min 0.59% 1.12

Wavelength 230 nm 0.48% 1.15

| | 234 nm | 0.51% | 1.14 |

Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method for the quantitative

determination of Hydroxyzine Hydrochloride has been successfully developed and validated

as per ICH guidelines. The method proved to be specific, linear, accurate, precise, and robust

for its intended application. The forced degradation studies showed that the method can

effectively separate the main drug peak from its degradation products, confirming its stability-
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indicating nature. This method is well-suited for routine quality control analysis of Hydroxyzine
Hydrochloride in bulk and pharmaceutical dosage forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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